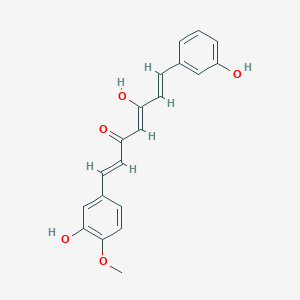
Picrinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picrinine is a bio-active alkaloid derived from the leaves of the medicinal tree Alstonia boonei, which is native to West Africa . It belongs to the akuammiline family of alkaloids, known for their complex molecular structures and significant biological activities . This compound has a molecular formula of C20H22N2O3 and a molar mass of 338.40 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of picrinine involves a series of intricate steps. One notable synthetic approach features the assembly of the [3.3.1]-azabicyclic core, a key Fischer indolization reaction to construct the natural product’s carbon framework, and a series of late-stage transformations . The synthesis also constitutes a formal synthesis of the related polycyclic alkaloid strictamine .
Industrial Production Methods
The leaves are typically crushed and subjected to extraction processes to isolate the alkaloid .
Analyse Chemischer Reaktionen
Types of Reactions
Picrinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents, and various alkylating agents . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Picrinine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound in synthetic chemistry to study complex alkaloid synthesis.
Biology: It exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.
Medicine: this compound has potential therapeutic applications due to its bio-active properties. .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Picrinine is part of the akuammiline family of alkaloids, which includes compounds like strictamine, vincorine, and scholarisine A . These compounds share similar structural features but differ in their specific biological activities and molecular targets . This compound’s unique structure and bio-active properties distinguish it from other alkaloids in this family .
List of Similar Compounds
- Strictamine
- Vincorine
- Scholarisine A
- Picralinal
- 19-epi-scholaricine
This compound’s distinct molecular framework and biological activities make it a compound of significant interest in various fields of scientific research.
Eigenschaften
Molekularformel |
C20H22N2O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
BDXYPHKGNUGUFG-VETGLWQVSA-N |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC |
Kanonische SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



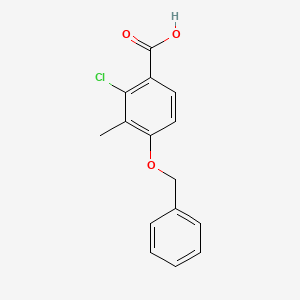
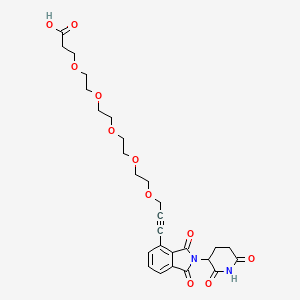
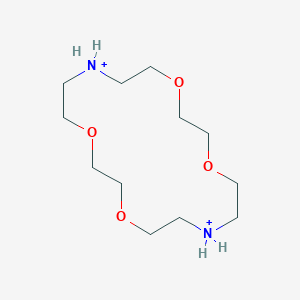

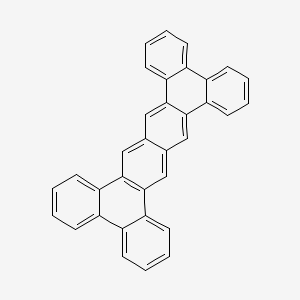
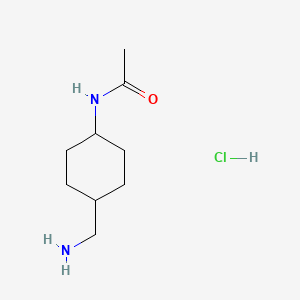
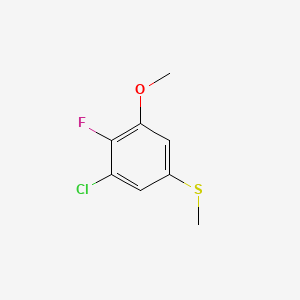
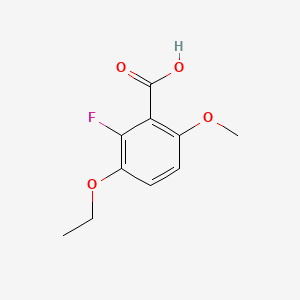
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
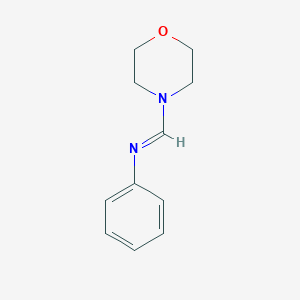
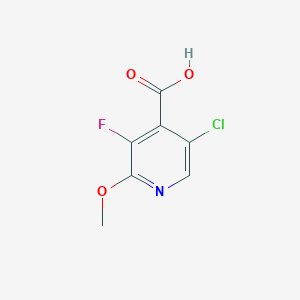
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
